Cas no 197236-50-3 (2-Amino-6-ureidohexanoic acid)

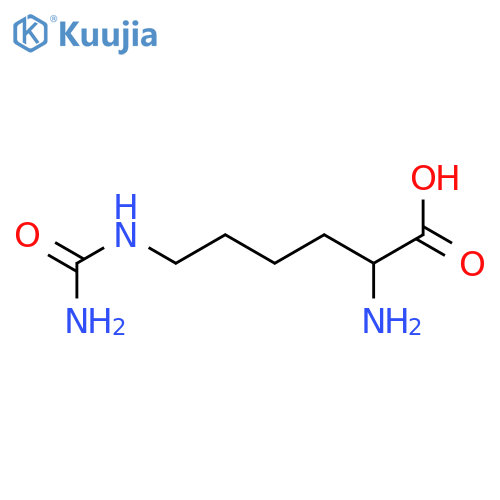

2-Amino-6-ureidohexanoic acid structure

商品名:2-Amino-6-ureidohexanoic acid

2-Amino-6-ureidohexanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-ureidohexanoic acid

- 2-amino-6-(carbamoylamino)hexanoic acid

- N6-(Aminocarbonyl)lysine

- DL-Lysine, N6-(aMinocarbonyl)-

- AKOS015998336

- SY047860

- DTXSID70282694

- DTXSID80862587

- N6-carbamoyllysine

- SCHEMBL5279090

- AS-15060

- 2-amino-6-(aminocarbonylamino)hexanoic acid

- CS-0328400

- lysine, N~6~-(aminocarbonyl)-

- NSC27428

- ALBB-024933

- H-D-Homocit-OH

- 197236-50-3

- 2-Amino-6-ureidohexanoicacid

- N~6~-Carbamoyllysine

- XIGSAGMEBXLVJJ-UHFFFAOYSA-N

- N6-CARBAMOYL-DL-LYSINE

- NS00042282

- NSC-27428

- H-D-Lys(carbamoyl)-OH

- H-HOMOCIT-OH

- MFCD00038143

-

- MDL: MFCD00136686

- インチ: InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)

- InChIKey: XIGSAGMEBXLVJJ-UHFFFAOYSA-N

- ほほえんだ: NC(NCCCCC(N)C(O)=O)=O

計算された属性

- せいみつぶんしりょう: 189.11134135g/mol

- どういたいしつりょう: 189.11134135g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 7

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): -3.9

じっけんとくせい

- 密度みつど: 1.241

- ゆうかいてん: 222-224 ºC

2-Amino-6-ureidohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM131725-1g |

N6-carbamoyllysine |

197236-50-3 | 95% | 1g |

$333 | 2021-06-09 | |

| Chemenu | CM131725-1g |

N6-carbamoyllysine |

197236-50-3 | 95% | 1g |

$*** | 2023-03-29 | |

| Fluorochem | 223940-1g |

2-Amino-6-ureidohexanoic acid |

197236-50-3 | 95% | 1g |

£307.00 | 2022-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399070-1g |

N6-carbamoyllysine |

197236-50-3 | 95+% | 1g |

¥3024 | 2023-04-15 | |

| Cooke Chemical | BD0482332-1g |

2-Amino-6-ureidohexanoic acid |

197236-50-3 | 95+% | 1g |

RMB 1612.80 | 2025-02-20 | |

| Ambeed | A462131-1g |

2-Amino-6-ureidohexanoic acid |

197236-50-3 | 95+% | 1g |

$288.0 | 2024-07-28 | |

| Fluorochem | 223940-5g |

2-Amino-6-ureidohexanoic acid |

197236-50-3 | 95% | 5g |

£1021.00 | 2022-02-28 |

2-Amino-6-ureidohexanoic acid 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

197236-50-3 (2-Amino-6-ureidohexanoic acid) 関連製品

- 1190-49-4(L-Homocitrulline)

- 13594-51-9((R)-2-amino-5-ureidopentanoic acid)

- 40860-26-2(2-(carbamoylamino)pentanedioic Acid)

- 121080-96-4(D-Homocitrulline)

- 1188-38-1(Carglumic Acid)

- 627-77-0(2-Amino-5-ureidopentanoic acid)

- 372-75-8(L-Citrulline)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:197236-50-3)2-Amino-6-ureidohexanoic acid

清らかである:99%

はかる:1g

価格 ($):259.0